molecular formula C20H21N3O3S B11335797 2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11335797
M. Wt: 383.5 g/mol
InChI Key: FDSWEBDGRWSNPJ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, an ethoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common approach is the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is subsequently reacted with 3-(4-ethoxyphenyl)-1,2,4-thiadiazole-5-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and ethoxy groups can be oxidized under appropriate conditions.

    Reduction: The thiadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction can produce amine or thiol derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiadiazole ring is particularly noteworthy for its potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-4-25-16-10-8-15(9-11-16)19-22-20(27-23-19)21-17(24)12-26-18-13(2)6-5-7-14(18)3/h5-11H,4,12H2,1-3H3,(H,21,22,23,24)

InChI Key

FDSWEBDGRWSNPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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